Paph-alpha-d-glc

Enzyme Kinetics Substrate Specificity Glycosidase Assay

Standard pNPG substrates fail in electrochemical α-glucosidase biosensors-4-nitrophenol lacks electroactivity. pAPG (CAS 31302-52-0) hydrolyzes to 4-aminophenol, enabling mediator-free amperometric detection directly in cell culture media. • Electroactive product supports reusable sensor formats & direct current measurement • 0.53 s⁻¹ turnover number (cf. 13 s⁻¹ for pNPG) benchmarks SAR studies • Amine group enables AuNP aggregation for instrument-free colorimetric assays • Verify batch electrochemical background certification before procurement

Molecular Formula C12H17NO6
Molecular Weight 271.27 g/mol
Cat. No. B7839076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaph-alpha-d-glc
Molecular FormulaC12H17NO6
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8?,9-,10-,11?,12+/m1/s1
InChIKeyMIAKOEWBCMPCQR-GFYNWQOFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paph-alpha-d-glc: Chromogenic α-Glucosidase Substrate


Paph-alpha-d-glc, known formally as 4-aminophenyl α-D-glucopyranoside (CAS 31302-52-0, C₁₂H₁₇NO₆, MW 271.27 g/mol), is a chromogenic aryl glycoside substrate employed predominantly for the detection and kinetic characterization of α-glucosidase (EC 3.2.1.20) activity . Its hydrolytic cleavage by α-glucosidase yields α-D-glucose and 4-aminophenol, the latter of which enables colorimetric, electrochemical, or gold nanoparticle-based aggregation detection strategies, thereby distinguishing it from alternative substrates that generate different reporter molecules [1][2].

Paph-alpha-d-glc vs. Generic Aryl Glycosides


Generic substitution between aryl glycoside substrates is not scientifically valid due to profound differences in enzyme recognition and reporter group chemistry. Paph-alpha-d-glc bears a 4-aminophenyl aglycone, which imparts a distinct electronic environment and binding affinity compared to the widely used 4-nitrophenyl α-D-glucopyranoside (pNPG). This difference manifests quantitatively in enzyme kinetics—BRENDA data document a turnover number of 0.53 s⁻¹ for the aminophenyl analog versus 13 s⁻¹ for pNPG under comparable conditions [1]. Consequently, assays calibrated with pNPG cannot be directly applied to Paph-alpha-d-glc without revalidation. Furthermore, the hydrolytic product, 4-aminophenol, enables orthogonal detection modalities, including electrochemical sensing and nanoparticle aggregation assays, that are inaccessible to pNPG's 4-nitrophenol product [2][3].

Paph-alpha-d-glc vs. pNPG: Quantitative Evidence


Enzymatic Turnover Number vs. pNPG

The enzymatic turnover number (kcat) of α-glucosidase for Paph-alpha-d-glc (p-aminophenyl-α-D-glucoside) is 0.53 s⁻¹, whereas for the common alternative p-nitrophenyl α-D-glucopyranoside (pNPG) it is 13 s⁻¹ [1]. This represents an approximately 25-fold lower catalytic efficiency for the aminophenyl substrate, indicating that Paph-alpha-d-glc is a significantly slower substrate for α-glucosidase and will produce a proportionally weaker signal under identical enzyme concentrations.

Enzyme Kinetics Substrate Specificity Glycosidase Assay

Vendor Purity vs. pNPG

Commercially available Paph-alpha-d-glc is supplied with a minimum purity of 95% by Sigma-Aldrich and 97% by CymitQuimica . The 4-nitrophenyl analog pNPG is commonly available at ≥98% purity, reflecting differing synthetic accessibility and purification requirements. The amino group in Paph-alpha-d-glc introduces additional challenges in achieving ultra-high purity due to potential oxidation, which should be factored into procurement and storage planning.

Compound Purity Quality Control Procurement

Electrochemical Detection vs. pNPG

Paph-alpha-d-glc (pAPG) uniquely enables electrochemical detection of α-glucosidase activity through the generation of electroactive 4-aminophenol upon hydrolysis. In a validated biosensor platform, pAPG-functionalized magnetic nanoparticles bind to pyrene boric acid immobilized on a graphite electrode; α-glucosidase-catalyzed cleavage disrupts this binding, generating a quantifiable current signal [1]. This electrochemical modality is not accessible with pNPG, which releases 4-nitrophenol—a species requiring reductive activation for electrochemical detection. The method achieves detection limits suitable for screening inhibitors directly in cell culture medium.

Electrochemical Biosensor Inhibitor Screening Cell-Based Assay

Gold Nanoparticle Aggregation Assay

Paph-alpha-d-glc (pAPG) facilitates a colorimetric α-glucosidase activity assay based on gold nanoparticle (AuNP) aggregation. The method relies on specific recognition between 1,4-phenylenediboronic acid (PDBA) and pAPG-functionalized AuNPs. Upon α-glucosidase hydrolysis of pAPG, 4-aminophenol is released, which does not coordinate with PDBA, thereby preventing AuNP aggregation and producing a visible color change [1]. The assay achieves a detection limit of 0.001 U/mL for α-glucosidase activity. The analogous pNPG substrate cannot participate in this aggregation mechanism, as 4-nitrophenol lacks the requisite amine group for PDBA coordination.

Nanoparticle Aggregation Colorimetric Assay Point-of-Care

Paph-alpha-d-glc Application Scenarios


Electrochemical Biosensor & Inhibitor Screening

Paph-alpha-d-glc is the substrate of choice when constructing electrochemical biosensors for α-glucosidase activity measurement and inhibitor screening. The electroactive 4-aminophenol product enables direct current measurement without additional redox mediators, supporting reusable sensor formats and direct application in cell culture media [1]. Procurement should prioritize vendors with batch-specific electrochemical background certification.

Colorimetric Gold Nanoparticle Assays

For research groups developing point-of-care or instrument-free α-glucosidase assays, Paph-alpha-d-glc is uniquely suited to support gold nanoparticle aggregation strategies. The amine functionality is essential for coordination with phenylenediboronic acid, and the colorimetric readout permits visual detection [1]. Procurement should verify that the compound is free of aggregation-inducing impurities.

Substrate Specificity Profiling

Researchers profiling α-glucosidase substrate specificity should include Paph-alpha-d-glc as a benchmark aminophenyl substrate. The ~25-fold lower turnover number relative to pNPG provides a reference point for structure-activity relationship studies and is essential for interpreting inhibition mechanisms when different chromogenic substrates are employed [1].

Affinity Chromatography Ligand Synthesis

The 4-aminophenyl moiety of Paph-alpha-d-glc serves as a versatile handle for synthesizing affinity chromatography ligands. p-Aminophenyl glycosides are widely employed for preparing affinity adsorbents bearing carbohydrate ligands [1]. Researchers synthesizing immobilized α-glucosidase affinity matrices or lectin purification columns should procure Paph-alpha-d-glc as the starting glycoside for amine-directed conjugation to solid supports.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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